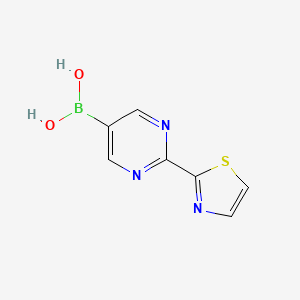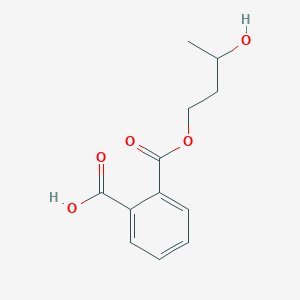
Mono-3-hydroxybutyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(3-hydroxybutyl)phthalate (MHBP) is an organic compound belonging to the class of benzoic acid esters. It is a derivative of benzoic acid and is known for its polar nature, which makes it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-hydroxybutyl)phthalate typically involves the esterification of phthalic anhydride with 3-hydroxybutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of Mono(3-hydroxybutyl)phthalate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Mono(3-hydroxybutyl)phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phthalates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phthalic acid derivatives, alcohol derivatives, and substituted phthalates .
Applications De Recherche Scientifique
Mono(3-hydroxybutyl)phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and coatings due to its plasticizing properties.
Mécanisme D'action
The mechanism of action of Mono(3-hydroxybutyl)phthalate involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, influencing cellular processes such as gene expression and signal transduction. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the endocrine system and metabolic pathways .
Comparaison Avec Des Composés Similaires
Mono(3-hydroxybutyl)phthalate can be compared with other similar compounds such as:
Di(2-ethylhexyl)phthalate (DEHP): Both are phthalate esters used as plasticizers, but DEHP is more commonly used in industrial applications.
Diisononyl phthalate (DINP): Similar in function, but DINP has a different chemical structure and is used in different applications.
Bis(2-ethylhexyl)terephthalate (DEHTP): A non-phthalate alternative with similar plasticizing properties but different environmental and health impacts.
Mono(3-hydroxybutyl)phthalate stands out due to its specific chemical structure and properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(3-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
Clé InChI |
CTDCWBUTXCPHAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride](/img/structure/B14088509.png)
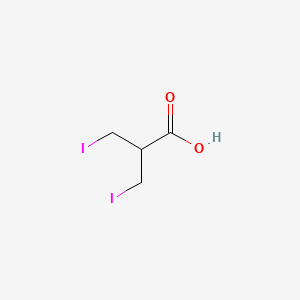
![Ethyl 4-({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B14088515.png)
![1-(4-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088521.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14088524.png)
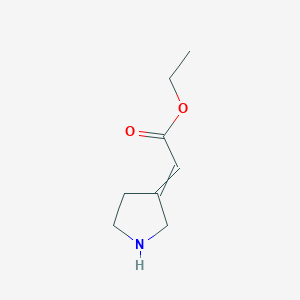

![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)
![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)
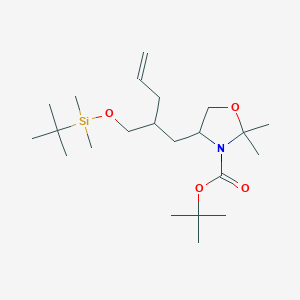
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)
